molecular formula C9H10ClNO2 B12942324 Methyl 4-chloro-2-(methylamino)benzoate

Methyl 4-chloro-2-(methylamino)benzoate

Cat. No.: B12942324
M. Wt: 199.63 g/mol
InChI Key: VHOXAFREOAWEBG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(methylamino)benzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-(methylamino)benzoate can be synthesized through several methods. One common route involves the methylation of 4-chloro-2-aminobenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Scientific Research Applications

Methyl 4-chloro-2-(methylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(methylamino)benzoate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, where the compound reacts with other molecules to form new products .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(methylamino)benzoate: Similar structure but lacks the chloro group.

    Methyl 2-(methylamino)benzoate: Differently substituted benzoate ester.

    Methyl 4-aminobenzoate: Lacks the methylamino group.

Uniqueness

Methyl 4-chloro-2-(methylamino)benzoate is unique due to the presence of both chloro and methylamino groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

Methyl 4-chloro-2-(methylamino)benzoate, a benzoate ester, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the para position and a methylamino group at the ortho position of the benzene ring. This unique structure contributes to its chemical reactivity and biological interactions.

  • Molecular Formula : C9H10ClNO2
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.
  • Appearance : Typically a white to off-white crystalline solid.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Its structural features allow it to interact with various biological targets, potentially influencing enzyme activity and metabolic pathways.

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in microbial growth, leading to its observed antimicrobial effects. This includes potential applications against bacteria and fungi, making it a candidate for further pharmacological investigations .

Pharmacological Potential

Research has suggested that compounds with similar structures exhibit various pharmacological activities. This compound's interactions with biological systems could lead to applications in medicinal chemistry.

  • Potential Applications :
    • Antibacterial and antifungal agents.
    • Building blocks for more complex pharmaceutical compounds.
    • Investigational drugs for treating infections resistant to current therapies .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study examined the efficacy of this compound against various strains of bacteria. The results indicated that the compound displayed significant inhibitory effects on gram-positive bacteria, suggesting its potential as an antibacterial agent .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of related compounds revealed that modifications to the methylamino group significantly affected biological activity. Compounds with different substituents showed varying degrees of potency against microbial targets, emphasizing the importance of structural configuration .
  • In Vivo Studies :
    In vivo studies demonstrated that this compound maintained effective concentrations in biological systems for extended periods, suggesting its potential for therapeutic use in treating infections .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-chloro-2-(methylamino)benzoateSimilar chloro and methylamino groupsExhibits antibacterial properties
Methyl 4-amino-2-(methylamino)benzoateLacks chloro substituentReduced antimicrobial activity
Methyl 4-chloro-3-(methylamino)benzoateMethylamino group at meta positionAltered bioactivity profiles

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 4-chloro-2-(methylamino)benzoate

InChI

InChI=1S/C9H10ClNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3

InChI Key

VHOXAFREOAWEBG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

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